![molecular formula C7H6BrNO2 B1354969 5-Bromo-6-methylpicolinic acid CAS No. 137778-20-2](/img/structure/B1354969.png)
5-Bromo-6-methylpicolinic acid
Overview
Description
5-Bromo-6-methylpicolinic acid (CAS Number: 137778-20-2) is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It belongs to the class of picolinic acid derivatives and exhibits interesting properties due to its bromine substitution.
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with a methyl group at the 6-position and a bromine atom at the 5-position. The carboxylic acid group is attached to the pyridine ring, resulting in the following IUPAC name: 5-bromo-6-methyl-2-pyridinecarboxylic acid .
Physical And Chemical Properties Analysis
Scientific Research Applications
Medicinal Chemistry
5-Bromo-6-methylpicolinic acid: is mentioned in relation to its physicochemical properties, which are important in medicinal chemistry for drug design and synthesis. Its lipophilicity, water solubility, and drug likeness are key factors in pharmacokinetics .
Biological Material Research
This compound is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Metal-Organic Complexes
It acts as an organic ligand to form metal-organic complexes. These complexes have various applications, including catalysis, material science, and potentially in pharmaceuticals .
Crystal Structure Analysis
The methyl derivative of 5-Bromo-6-methylpicolinic acid has been reported in single crystal structure studies. Crystallography can provide valuable insights into molecular structure and interactions .
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-6-methylpicolinic acid is a derivative of picolinic acid . It has been reported to act as an organic ligand to form metal-organic complexes . .
Mode of Action
As an organic ligand, it likely interacts with its targets through the formation of coordinate covalent bonds .
Biochemical Pathways
As a ligand in metal-organic complexes, it may potentially influence a variety of biochemical processes depending on the nature of the metal ion and the specific biological context .
Result of Action
As a component of metal-organic complexes, its effects would likely depend on the specific biological context and the nature of the metal ion .
properties
IUPAC Name |
5-bromo-6-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKSXZKZOWOMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568131 | |
Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methylpicolinic acid | |
CAS RN |
137778-20-2 | |
Record name | 5-Bromo-6-methyl-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137778-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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